![molecular formula C12H18FN5 B11748931 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748931.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, one of which is substituted with a fluorine atom, and both are connected via a methylamine linker. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting 3,5-dimethylpyrazole with an appropriate aldehyde under acidic conditions.
Reductive Amination: The final step involves the reductive amination of the fluorinated pyrazole aldehyde with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired amine compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
化学反应分析
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which can reduce the pyrazole ring to form dihydropyrazoles.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
科学研究应用
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products that require stable and bioactive heterocyclic compounds.
作用机制
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine atom may enhance binding affinity and specificity due to its electronegativity and ability to form strong interactions with biological molecules.
相似化合物的比较
Similar compounds to [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine include:
1,3-dimethyl-1H-pyrazole-4-amine: Lacks the fluorine substitution and has different biological properties.
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Contains the fluorine atom but lacks the amine linkage.
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, without the fluorine substitution.
The uniqueness of this compound lies in its dual pyrazole structure with a fluorine substitution, which may confer enhanced biological activity and specificity compared to its analogs.
属性
分子式 |
C12H18FN5 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC 名称 |
1-(1,3-dimethylpyrazol-4-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-8-10(7-17(3)15-8)5-14-6-11-9(2)16-18(4)12(11)13/h7,14H,5-6H2,1-4H3 |
InChI 键 |
YQAIKSDPTOKAKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CNCC2=C(N(N=C2C)C)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748849.png)
![(3Z)-2-[6-[(2Z)-1-cyano-2-methoxyiminoethyl]pyridazin-3-yl]-3-methoxyiminopropanenitrile](/img/structure/B11748852.png)
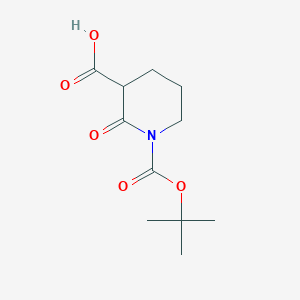
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748861.png)
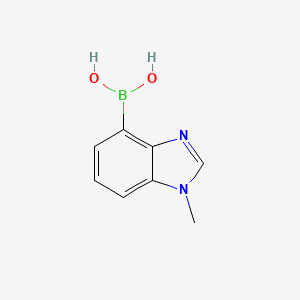
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748888.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11748889.png)
![(2-methoxyethyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748894.png)
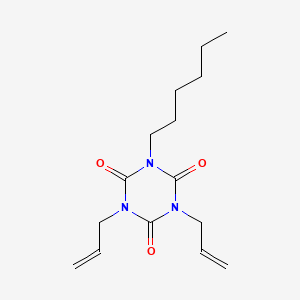
![(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline](/img/structure/B11748900.png)
![heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748908.png)
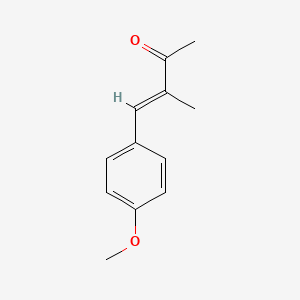
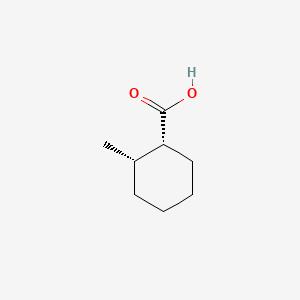
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748930.png)
